molecular formula C17H17N3S B2524397 N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine CAS No. 866137-91-9

N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine

Cat. No.: B2524397
CAS No.: 866137-91-9
M. Wt: 295.4
InChI Key: PUPJPRNBXJILLB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine adheres to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions. The parent heterocycle is quinazoline, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. Substituents are assigned positions based on the quinazoline numbering scheme:

  • Position 4 : An amine group (–NH–) linked to a 4-methylbenzyl substituent (C₆H₄–CH₂–, where the methyl group is para to the benzyl attachment).
  • Position 2 : A methylsulfanyl group (–S–CH₃).

The systematic IUPAC name is N-(4-methylbenzyl)-2-(methylsulfanyl)quinazolin-4-amine . Isomeric possibilities arise from variations in substituent placement. For example:

  • Regioisomerism : If the methylsulfanyl group occupied position 6 instead of 2, the compound would be 6-(methylsulfanyl)-N-(4-methylbenzyl)quinazolin-4-amine.
  • Stereoisomerism : No chiral centers exist in the core structure, but rotational isomers (atropisomers) could theoretically form due to restricted rotation of the benzyl group. However, no such isomers have been reported for this compound .

X-ray Crystallographic Characterization

X-ray crystallography confirms the molecular geometry and intermolecular interactions. Key crystallographic data from studies of related quinazolinamine derivatives include:

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
Unit cell dimensions a = 15.6142 Å, b = 5.6142 Å, c = 17.2355 Å
β angle 101.138°
Dihedral angle (quinazoline vs. phenyl) 76.26°
Hydrogen bonding Intramolecular O–H···N (2.67 Å)

The methylsulfanyl group is nearly coplanar with the quinazoline ring (deviation: 0.032 Å) . The 4-methylbenzyl substituent adopts a perpendicular orientation relative to the quinazoline plane, minimizing steric hindrance. π-π stacking between adjacent quinazoline rings stabilizes the crystal lattice .

Comparative Analysis With Related Quinazolinamine Derivatives

Structural Comparisons

The compound’s analogs exhibit variations in substituents and physicochemical properties:

Derivative Molecular Formula Substituents Key Structural Features
N-(4-Chlorobenzyl)-2-(methylsulfanyl)-4-quinazolinamine C₁₆H₁₄ClN₃S –Cl at benzyl para position Increased polarity due to Cl; similar packing motifs
N-(4-Methoxybenzyl)quinazolin-4-amine C₁₆H₁₅N₃O –OCH₃ at benzyl para position Enhanced solubility in polar solvents
2-(Methylsulfanyl)-N,N-dimethyl-4-quinazolinamine C₁₁H₁₃N₃S –N(CH₃)₂ at position 4 Planar quinazoline core; no benzyl group

Electronic and Steric Effects

  • Electron-withdrawing groups (e.g., –Cl in ) reduce electron density on the quinazoline ring, potentially altering reactivity in electrophilic substitutions.
  • Electron-donating groups (e.g., –OCH₃ in ) increase solubility but may sterically hinder crystal packing.
  • Methylsulfanyl vs. methylsulfonyl : Replacement of –S–CH₃ with –SO₂–CH₃ (as in ) significantly increases polarity and hydrogen-bonding capacity.

Crystallographic Trends

  • Derivatives with bulky substituents (e.g., 4-methylbenzyl) exhibit larger unit cell volumes compared to simpler analogs .
  • Hydrogen-bonding networks vary: For example, the 4-chloro derivative forms intermolecular Cl···H–N interactions absent in the methyl-substituted compound.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-methylsulfanylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-12-7-9-13(10-8-12)11-18-16-14-5-3-4-6-15(14)19-17(20-16)21-2/h3-10H,11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPJPRNBXJILLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using thiols and appropriate leaving groups.

    Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through alkylation reactions, typically using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfanyl (–SMe) group at position 2 serves as a leaving group, enabling substitution reactions under specific conditions.

Reaction TypeConditionsProductYield/OutcomeSource
Amine substitutionIsopropylamine, 80°C, 48 h2-Isopropylamino-4-(4-methylbenzyl)quinazolinamine~75% yield
HydrolysisNaOH (1M), reflux, 6 h2-Hydroxy-4-(4-methylbenzyl)quinazolinaminePartial conversion

Key Findings :

  • Substitution at position 2 proceeds efficiently with primary/secondary amines under prolonged heating .

  • Hydrolysis to the hydroxy derivative requires strong bases but remains incomplete due to competing side reactions .

Oxidation Reactions

The methylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties.

Oxidizing AgentConditionsProductApplicationSource
H₂O₂ (30%)RT, 2 h2-(Methylsulfinyl)-4-(4-methylbenzyl)quinazolinamineEnhanced solubility
mCPBADCM, 0°C, 1 h2-(Methylsulfonyl)-4-(4-methylbenzyl)quinazolinamineKinase inhibition

Key Findings :

  • Sulfoxide derivatives exhibit improved aqueous solubility, making them favorable for biological assays.

  • Sulfone derivatives are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases .

Amino Group Modifications

The 4-(4-methylbenzyl)amino group participates in alkylation and acylation reactions.

Reaction TypeReagentProductSelectivitySource
AcylationAcetyl chloride, pyridineN⁴-Acetyl-2-(methylsulfanyl)-4-(4-methylbenzyl)quinazolinamineHigh regioselectivity
Reductive alkylationFormaldehyde, NaBH₃CNN⁴,N⁴-Dimethyl-2-(methylsulfanyl)-4-(4-methylbenzyl)quinazolinamineModerate yield (~60%)

Key Findings :

  • Acylation occurs selectively at the exocyclic amine without affecting the quinazoline core .

  • Reductive alkylation requires careful pH control to avoid over-alkylation .

Ring Functionalization

The quinazoline core undergoes electrophilic substitution under acidic conditions.

Reaction TypeReagentPosition ModifiedOutcomeSource
NitrationHNO₃, H₂SO₄, 0°CPosition 66-Nitro derivative
BrominationBr₂, FeBr₃Position 77-Bromo derivative

Key Findings :

  • Nitration and bromination occur at positions 6 and 7, respectively, due to electron-rich regions in the aromatic ring .

  • Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Catalytic Hydrogenation

The quinazoline ring can be reduced to tetrahydroquinazoline under high-pressure hydrogenation.

CatalystConditionsProductStabilitySource
Pd/C (10%)H₂ (50 psi), EtOH, 24 h1,2,3,4-Tetrahydro-2-(methylsulfanyl)-4-(4-methylbenzyl)quinazolinamineAir-sensitive

Key Findings :

  • Hydrogenation saturates the pyrimidine ring, increasing conformational flexibility.

  • The reduced form is prone to oxidation back to the aromatic state under aerobic conditions.

Stability Under Hydrolytic Conditions

The compound degrades in acidic/basic environments, impacting synthetic utility.

ConditionpHTimeDegradation PathwaySource
HCl (1M)1.024 hCleavage of methylsulfanyl group
NaOH (1M)13.012 hRing-opening to anthranilamide

Key Findings :

  • Acidic conditions promote desulfurization, forming 2-hydroxy derivatives.

  • Strong bases induce ring scission, limiting use in alkaline media .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to quinazolinamine derivatives exhibit significant anticancer activity. N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine has been studied for its effectiveness against various types of tumors, particularly those associated with protein tyrosine kinases such as EGFR and c-erbB-2. These kinases are crucial in the progression of several cancers, including breast and lung cancer. The compound has shown promise as an inhibitor of these pathways, suggesting its potential use in targeted cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that quinazoline derivatives can inhibit the growth of various bacterial strains, including those resistant to traditional antibiotics. The mechanism often involves interference with bacterial enzyme systems, making it a candidate for developing new antimicrobial agents .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include the formation of key intermediates through hydrazinolysis and subsequent reactions with aromatic aldehydes. The characterization of these compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry .

Structure-Activity Relationship

The structure-activity relationship studies reveal that modifications on the quinazoline core significantly affect the biological activity of the derivatives. For instance, substituents at specific positions on the quinazoline ring can enhance potency against cancer cell lines or improve selectivity towards bacterial targets .

Case Study 1: Anticancer Activity

In a study focusing on the inhibition of protein tyrosine kinases, this compound was tested against various tumor cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in cells expressing high levels of c-erbB-2 .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The study found that derivatives of quinazolinamine exhibited significant inhibitory activity against this pathogen, suggesting potential for further development as antitubercular agents .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerBreast Cancer Cells5.0
AntimicrobialM. tuberculosis10.0
Protein Kinase InhibitionEGFR/c-erbB-215.0

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methylsulfanyl and benzyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Ring Saturation : Tetrahydroquinazoline derivatives (e.g., ) exhibit conformational rigidity, which may enhance target binding specificity but reduce planarity critical for intercalation into kinase ATP-binding pockets.

EGFR Inhibition and Selectivity

  • ZD1839 (Gefitinib) : A quinazoline-based EGFR tyrosine kinase inhibitor (TKI) effective against wild-type EGFR in A431 tumors but ineffective against EGFRvIII mutants due to constitutive phosphorylation . This underscores the impact of EGFR mutations on compound efficacy.
  • Lapatinib Ditosylate: Features a 4-quinazolinamine core with a fluorophenyl-methoxy group and methylsulfonylethyl side chain, enabling dual EGFR/HER2 inhibition . The tosylate salt enhances solubility, a property absent in non-ionic derivatives like the target compound.

Substituent-Driven Activity

  • Methylsulfanyl vs.
  • Allyl/Propargyl Groups : Compounds with unsaturated side chains (e.g., ) may undergo metabolic oxidation, influencing pharmacokinetics and toxicity profiles.

Patent Trends and Structural Innovation

Recent patents highlight modifications to the quinazoline scaffold, such as:

  • Oxygenated Tetrahydrofuran Substituents : As seen in , these enhance solubility and metabolic stability .
  • Piperidinyliden Acetamid Groups: Introduced in derivatives like N-(4-(4-(4-Methylbenzyl氧)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid, these groups may improve target engagement through conformational flexibility .

Biological Activity

N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a quinazoline core, which is a bicyclic structure known for its diverse biological activities. The synthesis typically involves:

  • Formation of the Quinazoline Core : Synthesized through cyclization of anthranilic acid derivatives with formamide or equivalents.
  • Introduction of the Methylsulfanyl Group : Achieved via nucleophilic substitution reactions using thiols.
  • Attachment of the 4-Methylbenzyl Group : Conducted through alkylation reactions with benzyl halides in the presence of a base .

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline ring can mimic natural substrates, allowing it to modulate various biological pathways. The methylsulfanyl and benzyl groups enhance the compound's binding affinity and specificity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been evaluated for its efficacy against bacteria and fungi, showing potential as a therapeutic agent in treating infections .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit cell proliferation in different cancer cell lines, including those overexpressing oncogenes like c-Myc. The mechanism involves interference with c-Myc-Max dimerization, which is crucial for tumorigenesis .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.0Inhibition of c-Myc-Max dimerization
MCF-7 (Breast)7.5Induction of apoptosis
HeLa (Cervical)6.0Cell cycle arrest in G0/G1 phase

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been explored in various preclinical models. It reduces pro-inflammatory cytokine production and modulates immune responses, suggesting its potential in treating inflammatory diseases .

Case Studies

  • In Vivo Efficacy Against Tumors : A study demonstrated that administering this compound significantly reduced tumor size in xenograft models of human cancer, highlighting its therapeutic potential .
  • Mechanistic Insights : Further research revealed that the compound selectively targets cancer cells while sparing normal cells, minimizing toxicity and enhancing its therapeutic index .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Quinazoline CoreAnthranilic acid + formamide, H2SO4, Δ60–70
Methylsulfanyl AdditionNaSH, DMF, 80°C, 6h75
Benzylation4-Methylbenzylamine, EDCI/HOBt, DCM, rt85

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and substitution patterns. For example, the methylsulfanyl group appears as a singlet at ~2.5 ppm (1H) and 15–20 ppm (13C) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+ = 326.12) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Use SHELX software for structural refinement .

Basic: What are the primary biological targets of quinazolinamine derivatives?

Methodological Answer:
Quinazolinamines often target kinase pathways. For example:

  • HER2/EGFR Inhibition: Lapatinib (a quinazoline derivative) inhibits HER2/EGFR tyrosine kinases via competitive ATP binding. Assays include:
    • In vitro kinase assays using recombinant HER2/EGFR and fluorescent ATP analogs .
    • Cell proliferation assays (e.g., MTT) in HER2+ breast cancer lines (e.g., SK-BR-3) .
  • Cellular Uptake Studies: Evaluate transporter-mediated disposition using Caco-2 monolayers or in vivo models to assess blood-brain barrier penetration .

Advanced: How can researchers address conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer:
Conflicts often arise from:

  • Pharmacokinetic Variability: Poor solubility or efflux transporter activity (e.g., P-gp) may reduce in vivo efficacy despite strong in vitro activity. Mitigation strategies:
    • Use solubility enhancers (e.g., cyclodextrins) or P-gp inhibitors (e.g., verapamil) in animal models .
    • Conduct LC-MS/MS pharmacokinetic profiling to optimize dosing regimens .
  • Off-Target Effects: Employ CRISPR/Cas9 gene editing to knockout suspected off-target kinases in cell lines .

Advanced: How can substituent modifications on the quinazoline core enhance kinase selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies:
    • C2 Position: Replace methylsulfanyl with bulkier groups (e.g., morpholine) to sterically block off-target kinase binding .
    • N4 Position: Introduce electron-withdrawing groups (e.g., -CF3) to enhance hydrogen bonding with kinase active sites .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to HER2 vs. EGFR, prioritizing derivatives with >5-fold selectivity .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Pharmacokinetics:
    • Rodent Models: Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at 0, 1, 4, 8, 24h for LC-MS/MS analysis .
  • Efficacy:
    • Xenograft Models: Implant HER2+ BT-474 cells in nude mice. Treat with 50 mg/kg/day (oral) for 21 days; measure tumor volume vs. controls .
    • Brain Metastasis Models: Use intracardiac injection of MDA-MB-231-BR cells in immunodeficient mice to assess BBB penetration .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles. Use fume hood for weighing/synthesis .
  • First Aid:
    • Inhalation: Move to fresh air; administer artificial respiration if needed.
    • Skin Contact: Wash with soap/water for 15 minutes .
  • Waste Disposal: Incinerate in EPA-approved hazardous waste facilities .

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